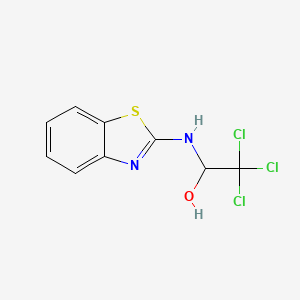![molecular formula C25H28N2O4S B5207301 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide, commonly referred to as Mepixanox, is a novel chemical compound that has gained considerable attention in the field of scientific research due to its potential therapeutic benefits. Mepixanox belongs to the class of sulfonylurea compounds and has been found to exhibit potent antidiabetic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of Mepixanox is not fully understood. However, studies have suggested that Mepixanox acts by inhibiting the ATP-sensitive potassium channels in pancreatic beta-cells, leading to an increase in insulin secretion. Mepixanox has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Mepixanox has been found to exhibit a range of biochemical and physiological effects. Studies have shown that Mepixanox can reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Mepixanox has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Mepixanox has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Mepixanox has been found to exhibit potent antidiabetic and anti-inflammatory properties, making it a valuable tool for studying the mechanisms underlying these conditions. However, Mepixanox has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy are not fully understood.
Zukünftige Richtungen
There are several future directions for research on Mepixanox. One area of research is to investigate the potential therapeutic benefits of Mepixanox in other conditions such as obesity and metabolic syndrome. Another area of research is to study the underlying mechanisms of Mepixanox's anti-inflammatory properties and its potential use in inflammatory conditions such as arthritis. Further studies are also needed to determine the long-term safety and efficacy of Mepixanox.
Synthesemethoden
Mepixanox can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with N~1~,N~2~-bis(2-phenylethyl)glycine in the presence of a base. The resulting intermediate is then subjected to a series of purification steps to obtain pure Mepixanox.
Wissenschaftliche Forschungsanwendungen
Mepixanox has been extensively studied for its potential therapeutic benefits in various scientific research studies. One of the major applications of Mepixanox is in the treatment of diabetes. Studies have shown that Mepixanox exhibits potent antidiabetic properties by stimulating insulin secretion and enhancing glucose uptake in cells.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-23-12-14-24(15-13-23)32(29,30)27(19-17-22-10-6-3-7-11-22)20-25(28)26-18-16-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWNFNQYOQGUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

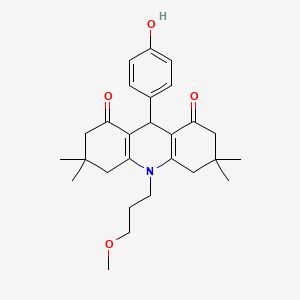
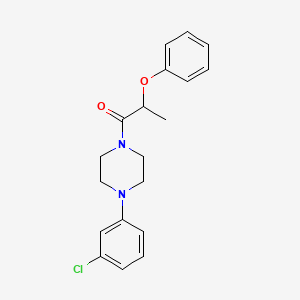
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
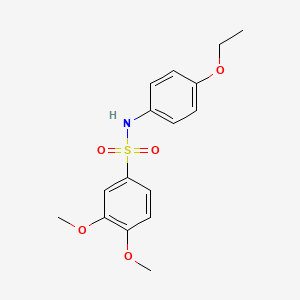
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
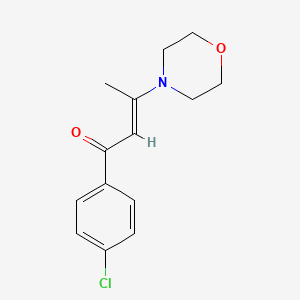
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
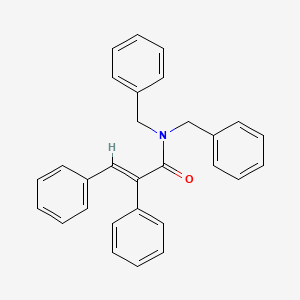
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
